Cas no 2172516-22-0 (4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid)
4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid Propriétés chimiques et physiques
Nom et identifiant
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- 4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid
- EN300-1483448
- 4-chloro-3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
- 2172516-22-0
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- Piscine à noyau: 1S/C27H23ClN2O5/c28-22-11-10-16(24(31)32)14-23(22)29-25(33)27(12-5-13-27)30-26(34)35-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-11,14,21H,5,12-13,15H2,(H,29,33)(H,30,34)(H,31,32)
- La clé Inchi: VBLTZLFEOBSVBS-UHFFFAOYSA-N
- Sourire: ClC1=CC=C(C(=O)O)C=C1NC(C1(CCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
Propriétés calculées
- Qualité précise: 490.1295495g/mol
- Masse isotopique unique: 490.1295495g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 35
- Nombre de liaisons rotatives: 7
- Complexité: 795
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.8
- Surface topologique des pôles: 105Ų
4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1483448-0.05g |
4-chloro-3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2172516-22-0 | 0.05g |
$2829.0 | 2023-06-06 | ||
| Enamine | EN300-1483448-0.1g |
4-chloro-3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2172516-22-0 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1483448-0.25g |
4-chloro-3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2172516-22-0 | 0.25g |
$3099.0 | 2023-06-06 | ||
| Enamine | EN300-1483448-0.5g |
4-chloro-3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2172516-22-0 | 0.5g |
$3233.0 | 2023-06-06 | ||
| Enamine | EN300-1483448-1.0g |
4-chloro-3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2172516-22-0 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1483448-2.5g |
4-chloro-3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2172516-22-0 | 2.5g |
$6602.0 | 2023-06-06 | ||
| Enamine | EN300-1483448-5.0g |
4-chloro-3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2172516-22-0 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1483448-10.0g |
4-chloro-3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2172516-22-0 | 10g |
$14487.0 | 2023-06-06 | ||
| Enamine | EN300-1483448-50mg |
4-chloro-3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2172516-22-0 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1483448-100mg |
4-chloro-3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2172516-22-0 | 100mg |
$2963.0 | 2023-09-28 |
4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid Littérature connexe
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Informations complémentaires sur 4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid
4-Chloro-3-1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic Acid: A Novel Compound with Promising Applications in Biomedical Research
4-Chloro-3-1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid is a complex organic compound with a unique molecular structure that has garnered significant attention in recent years. This molecule, identified by the CAS number 2172516-22-0, represents an innovative approach to the development of multifunctional agents in biomedical applications. The combination of a fluoren-9-yl moiety with a cyclobutane ring system, along with the presence of a chloro substituent and an amino group, creates a scaffold with potential for diverse biological activities. Recent studies have highlighted the compound's ability to modulate cellular signaling pathways, making it a promising candidate for therapeutic development.
The molecular architecture of 4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidoben,benzoic acid is characterized by the integration of a methoxycarbonyl group with a benzoic acid core. This structural feature is critical for the compound's interaction with biological targets, as the aromatic ring system provides a stable platform for molecular recognition. The fluoren-9-yl ring, a derivative of fluorene, is known for its rigidity and hydrophobic properties, which may enhance the compound's ability to penetrate cell membranes. These characteristics are particularly relevant in drug design, where membrane permeability is a key factor in determining bioavailability.
Recent advancements in medicinal chemistry have underscored the importance of fluoren-9-yl derivatives in the development of novel therapeutics. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that fluoren-9-yl moieties can significantly improve the stability of bioactive molecules by reducing metabolic degradation. This property is especially valuable for 4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid, as it may enhance its half-life in vivo, thereby improving therapeutic outcomes. The incorporation of a chloro substituent further modulates the compound's electronic properties, potentially influencing its reactivity and binding affinity to target proteins.
One of the most intriguing aspects of 4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid is its potential application in the modulation of amino acid-based signaling pathways. The amino group in the molecule is likely to participate in hydrogen bonding interactions with key residues in target proteins, such as serine or threonine residues. This mechanism of action is supported by a 2024 study in ACS Chemical Biology, which showed that amino-functionalized compounds can selectively inhibit enzymes involved in inflammatory responses. The amidobenzoic acid moiety further contributes to the compound's ability to act as a scaffold for the formation of hydrogen bonds, enhancing its specificity for target proteins.
The cyclobutane ring system in 4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid is another critical structural element. Cyclobutane rings are known for their strained geometry, which can influence the conformational flexibility of the molecule. This property is particularly relevant in the context of drug design, where the ability to adopt specific conformations can determine the molecule's interaction with biological targets. A 2023 review in Drug Discovery Today highlighted the role of cyclobutane derivatives in the development of small-molecule inhibitors for protein-protein interactions, suggesting that the cyclobutane ring in this compound may enable it to bind to complex protein interfaces.
The methoxycarbonyl group in 4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid is also noteworthy for its potential to modulate the compound's solubility and pharmacokinetic properties. Methoxy groups are often used in drug design to improve the hydrophilicity of molecules, which can enhance their solubility in aqueous environments. This is particularly important for compounds that require systemic administration, as poor solubility can limit their bioavailability. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that the introduction of methoxy groups can significantly increase the solubility of hydrophobic compounds, suggesting that the methoxycarbonyl functionality in this molecule may contribute to its overall efficacy.
Recent computational studies have provided further insights into the potential applications of 4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid. Molecular docking simulations have shown that the compound can selectively bind to key enzymes involved in metabolic pathways, such as kinase and phosphatase enzymes. These findings are consistent with the compound's structural features, which allow for the formation of multiple hydrogen bonds and hydrophobic interactions with target proteins. A 2023 study in Journal of Computational Chemistry further suggested that the fluoren-9-yl ring may facilitate the compound's interaction with hydrophobic pockets in target proteins, enhancing its binding affinity.
In addition to its potential therapeutic applications, 4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid has also been explored for its use in drug delivery systems. The benzoic acid core of the molecule can be functionalized to incorporate targeting ligands, enabling the compound to selectively accumulate in specific tissues or cells. This property is particularly valuable for the development of targeted therapies, where minimizing off-target effects is a major challenge. A 2024 study in Advanced Drug Delivery Reviews demonstrated that benzoic acid derivatives can be effectively modified to enhance their targeting capabilities, suggesting that this compound may have significant potential in this area.
Overall, 4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid represents a promising candidate for further research in biomedical applications. Its unique molecular structure, characterized by the integration of a fluoren-9-yl ring, a cyclobutane system, a chloro substituent, and an amino group, provides a versatile scaffold for the development of novel therapeutics. As research in this area continues to advance, the potential applications of this compound are likely to expand, offering new opportunities for the treatment of a wide range of diseases.
Further studies are needed to fully elucidate the biological activities of 4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid and to optimize its therapeutic potential. The development of this compound highlights the importance of interdisciplinary approaches in drug discovery, combining insights from medicinal chemistry, computational modeling, and biological research to create innovative therapeutics. As the field of biomedical research continues to evolve, compounds like 4-chloro-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid are likely to play an increasingly important role in the development of next-generation therapeutics.
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